![molecular formula C14H26N2 B11881811 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane CAS No. 873433-57-9](/img/structure/B11881811.png)
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclopentyl group and a diazaspiro undecane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps. One common method includes the reaction of a compound with cyanoacetate under the influence of ammonia water and a catalyst to form an intermediate compound. This intermediate undergoes hydrolysis and subsequent ring-closing reactions to yield the final spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential therapeutic applications as an immunomodulatory agent.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane involves its role as a γ-aminobutyric acid type A receptor antagonist. This means it binds to these receptors and inhibits their activity, which can modulate various physiological processes, including immune responses . The compound’s spirocyclic structure is crucial for its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic framework but lacks the cyclopentyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic structure and has been studied for its antituberculosis activity.
Uniqueness
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopentyl group, which enhances its binding affinity and selectivity for γ-aminobutyric acid type A receptors. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
873433-57-9 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3-cyclopentyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26N2/c1-2-4-13(3-1)16-11-7-14(8-12-16)5-9-15-10-6-14/h13,15H,1-12H2 |
InChI Key |
KVXGMKTZFZRHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)

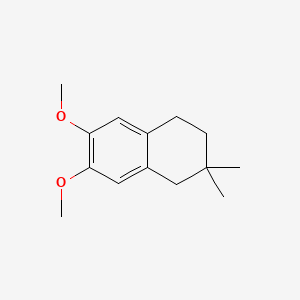

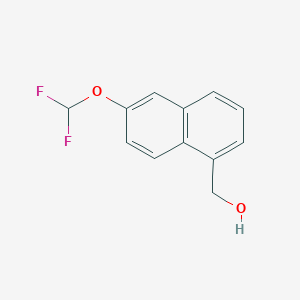
![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
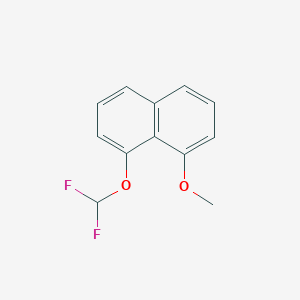
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)
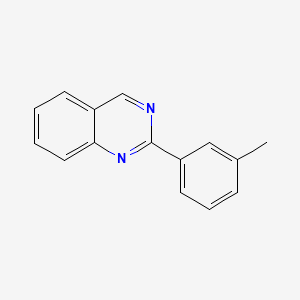
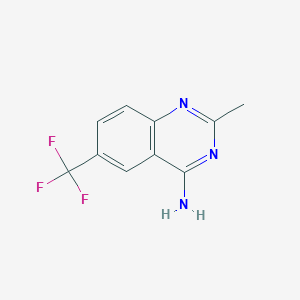
![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)


